(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
Description
The compound (5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a thiazol-4-one derivative featuring a unique substitution pattern. Its structure includes:
- Methylidene group: Attached to a phenyl ring substituted with 3-methoxy and 4-(3-methylphenylmethoxy) groups.
- Anilino moiety: A 4-methylanilino group at position 2 of the thiazole ring. Syntheses of analogous thiazol-4-one derivatives typically involve condensation reactions between substituted benzaldehydes and thiazolidinone precursors under acidic or thermal conditions .
Properties
Molecular Formula |
C26H24N2O3S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24N2O3S/c1-17-7-10-21(11-8-17)27-26-28-25(29)24(32-26)15-19-9-12-22(23(14-19)30-3)31-16-20-6-4-5-18(2)13-20/h4-15H,16H2,1-3H3,(H,27,28,29)/b24-15+ |
InChI Key |
PVVHWUQRMFXSOI-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC(=C4)C)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC(=C4)C)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound is compared to structurally related thiazol-4-one derivatives (Table 1). Key differences include:
Key Observations:
Substituent Electronic Effects: The target compound’s methoxy and methyl groups are electron-donating, enhancing aromatic ring electron density. Dimethylamino groups () increase solubility due to their polar nature, whereas the target’s 3-methylphenylmethoxy group may enhance lipophilicity .
Stereochemical Differences :
- The 5E configuration in the target compound vs. 5Z isomers (e.g., 9e in ) influences molecular geometry. E-isomers often exhibit extended conformations, which may affect interactions with biological targets .
Synthetic Challenges :
Physicochemical Properties
- Melting Points : Decomposition temperatures (e.g., 178–246°C for 9e in ) suggest thermal stability comparable to the target compound .
- Lipophilicity: The target’s 3-methylphenylmethoxy group likely increases logP values relative to polar analogs (e.g., ’s dimethylamino derivative) .
- Solubility : Methoxy and benzodioxolane groups () may reduce aqueous solubility compared to hydroxy-substituted derivatives () .
Biological Activity
The compound (5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 396.5 g/mol. The IUPAC name indicates the presence of various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3S |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | This compound |
The biological activity of thiazole derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The compound's structure suggests potential binding interactions that could lead to modulation of biological pathways. For instance, similar thiazole compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on structurally similar thiazole compounds demonstrated moderate to good antimicrobial activity against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.21 µM to higher concentrations depending on the specific structure and substituents .
Anticancer Activity
Thiazole derivatives have also shown promise in anticancer research. For example, compounds with similar structural motifs have been evaluated for their cytotoxic effects on cancer cell lines using assays like MTT. These studies revealed that certain thiazole derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are another area of interest. Compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Screening
In a study evaluating various thiazole derivatives, several compounds were synthesized and screened for antimicrobial activity. The results indicated that the compound with a methoxy group at the para position exhibited enhanced antibacterial properties compared to other derivatives. This highlights the importance of structural modifications in enhancing biological activity .
Case Study 2: Cytotoxicity Assays
Another investigation focused on the cytotoxic effects of thiazole derivatives against human cancer cell lines. The findings showed that specific substitutions on the thiazole ring significantly increased cytotoxicity, suggesting that this compound could be developed further as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
